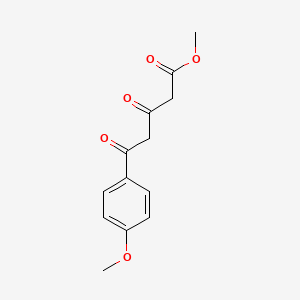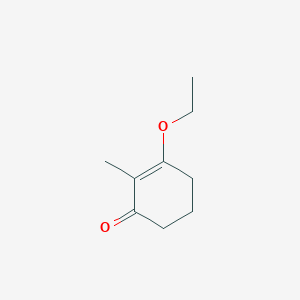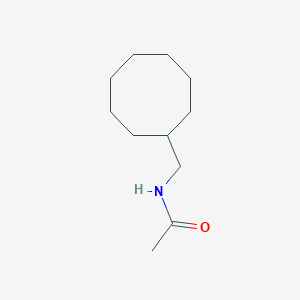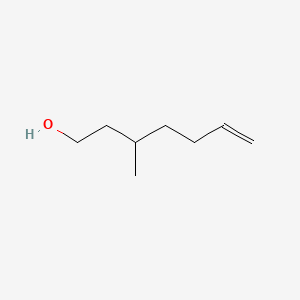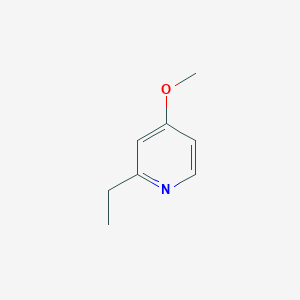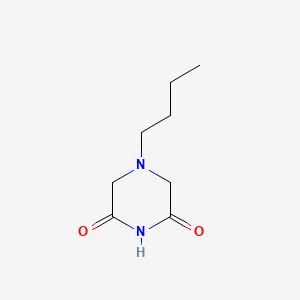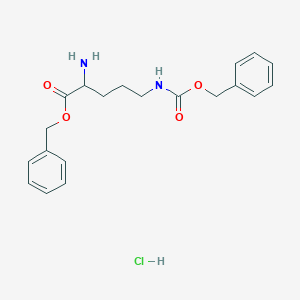
1-(7-Bromoquinolin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Bromoquinolin-2-yl)ethanol is a chemical compound with the molecular formula C11H10BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties .
Méthodes De Préparation
One common method includes the use of 2-bromobenzaldehyde and acyclic or cyclic 1,3-diketone in a three-component reaction protocol . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure eco-efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
1-(7-Bromoquinolin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler quinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium azide or Grignard reagents. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium azide for substitution reactions.
Applications De Recherche Scientifique
1-(7-Bromoquinolin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential use in drug development, particularly for treating infectious diseases and cancer.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(7-Bromoquinolin-2-yl)ethanol involves its interaction with various molecular targets. The bromine atom and the ethanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. Specific pathways and molecular targets depend on the functional groups attached to the quinoline ring .
Comparaison Avec Des Composés Similaires
1-(7-Bromoquinolin-2-yl)ethanol can be compared with other quinoline derivatives such as:
7-Chloroquinoline: Similar in structure but with a chlorine atom instead of bromine, often used in antimalarial drugs.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10BrNO |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
1-(7-bromoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-7,14H,1H3 |
Clé InChI |
HHHCUXIBSUVETB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=C(C=CC(=C2)Br)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


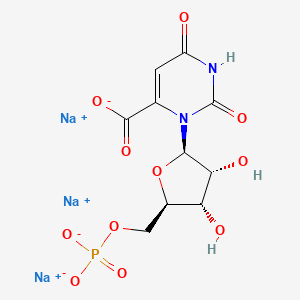
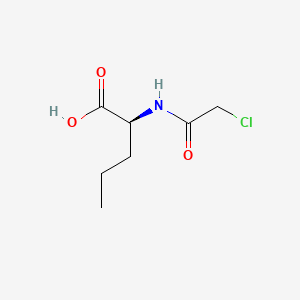
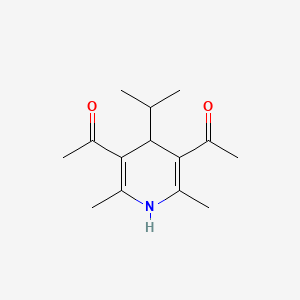
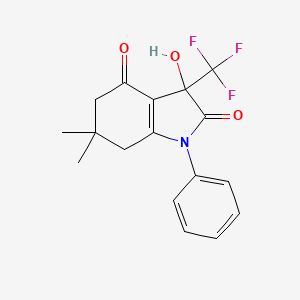
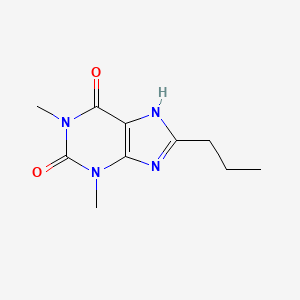
![(4aR,7aR)-4a-ethoxy-2,2-dimethyl-7,7a-dihydro-4H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B13821005.png)

